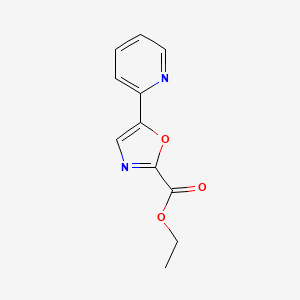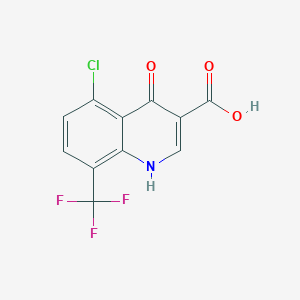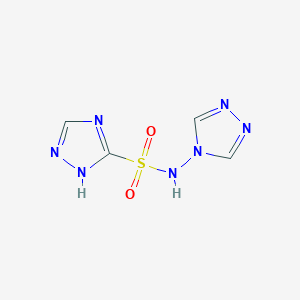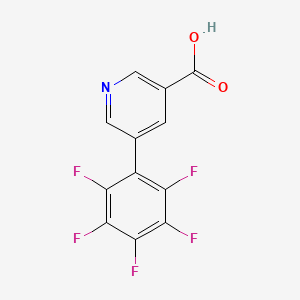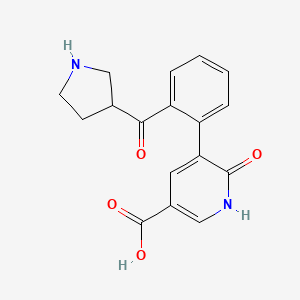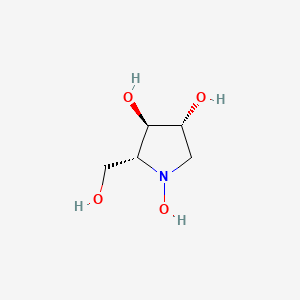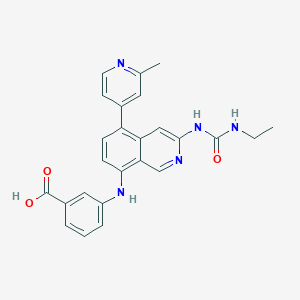
3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an ethylureido group, a methylpyridinyl group, and a benzoic acid moiety, suggests that this compound may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as a substituted benzaldehyde, the isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction.
Introduction of the Methylpyridinyl Group: The methylpyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Attachment of the Ethylureido Group: The ethylureido group can be attached through a urea formation reaction, involving the reaction of an amine with ethyl isocyanate.
Coupling with Benzoic Acid: Finally, the benzoic acid moiety can be coupled to the isoquinoline derivative using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylureido group, leading to the formation of urea derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the isoquinoline ring, resulting in amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, isoquinoline derivatives are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for biological studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Isoquinoline derivatives have been investigated for their anticancer, anti-inflammatory, and neuroprotective properties.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
作用機序
The mechanism of action of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” would depend on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The ethylureido group may enhance binding affinity to certain proteins, while the methylpyridinyl group could facilitate interactions with nucleic acids.
類似化合物との比較
Similar Compounds
- 3-((3-(3-Methylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- 3-((3-(3-Ethylureido)-5-(2-chloropyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid
- 3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)salicylic acid
Uniqueness
The uniqueness of “3-((3-(3-Ethylureido)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl)amino)benzoic acid” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethylureido group, in particular, may enhance its potential as a therapeutic agent.
特性
分子式 |
C25H23N5O3 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
3-[[3-(ethylcarbamoylamino)-5-(2-methylpyridin-4-yl)isoquinolin-8-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H23N5O3/c1-3-26-25(33)30-23-13-20-19(16-9-10-27-15(2)11-16)7-8-22(21(20)14-28-23)29-18-6-4-5-17(12-18)24(31)32/h4-14,29H,3H2,1-2H3,(H,31,32)(H2,26,28,30,33) |
InChIキー |
YRUUNFHQHJGHTP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)NC3=CC=CC(=C3)C(=O)O)C4=CC(=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



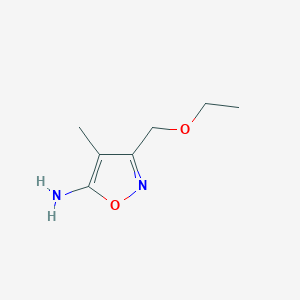
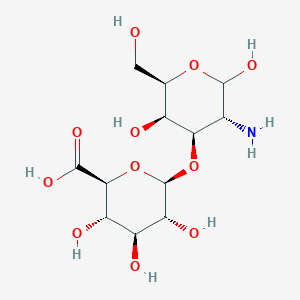
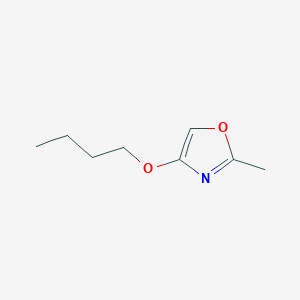
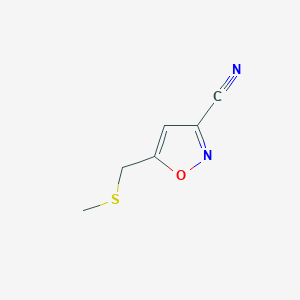
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
